N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-16(17(23)19-15-6-10-25-20-15)18-7-8-21-9-11-24-14(12-21)13-4-2-1-3-5-13/h1-6,10,14H,7-9,11-12H2,(H,18,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXRNODDMZYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Oxalamide Formation via Carbodiimide-Mediated Coupling
Step 1: Synthesis of Isoxazole-3-amine
Isoxazole-3-amine is prepared through a cyclocondensation reaction between hydroxylamine and β-keto nitriles. For example, reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in ethanol under reflux yields isoxazole-3-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated to obtain the amine.
Step 2: Preparation of 2-(2-Phenylmorpholino)ethylamine
2-Phenylmorpholine is synthesized via ring-opening of epichlorohydrin with aniline, followed by cyclization with ethylene oxide. Subsequent nucleophilic substitution with ethylenediamine introduces the primary amine group, yielding 2-(2-phenylmorpholino)ethylamine.
Step 3: Oxalamide Bond Formation
The final step involves coupling isoxazole-3-amine and 2-(2-phenylmorpholino)ethylamine using oxalyl chloride as the bridging agent:
- Activation of oxalyl chloride with N,N-dimethylformamide (DMF) generates the reactive oxalyl imidazolium intermediate.
- Sequential addition of the two amines under controlled pH (6.5–7.5) ensures selective coupling, with triethylamine as the base to neutralize HCl byproducts.
Reaction Conditions:
One-Pot Tandem Coupling Using Eschenmoser Thioamide Intermediates
Adapting methodologies from indole-based oxalamide syntheses, this approach employs thiobenzamide intermediates to streamline the process:
Thioamide Formation :
Isoxazole-3-thioamide is prepared by treating isoxazole-3-amine with benzoyl chloride in the presence of Lawesson’s reagent.Eschenmoser Coupling :
The thioamide reacts with 2-(2-phenylmorpholino)ethylamine in acetonitrile at 80°C, facilitated by a catalytic amount of iodine. The thiophilic agent promotes S→N acyl transfer, forming the oxalamide bond without isolating intermediates.
Advantages:
Mechanistic Insight:
The iodine catalyst cleaves the C=S bond, generating a reactive acylium ion that undergoes nucleophilic attack by the ethylamine derivative (Figure 1).
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, isoxazole-H), 7.45–7.28 (m, 5H, phenyl-H), 4.12–3.98 (m, 4H, morpholine-OCH₂), 3.65–3.52 (m, 2H, NCH₂), 2.89–2.75 (m, 4H, morpholine-NCH₂).
- ¹³C NMR (100 MHz, CDCl₃):
δ 164.2 (C=O), 159.8 (C=O), 142.1 (isoxazole-C3), 128.9–126.3 (phenyl-C), 67.4 (morpholine-OCH₂), 53.2 (NCH₂), 46.8 (morpholine-NCH₂).
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment via HPLC
Chromatographic Conditions:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
- Mobile Phase: 60:40 Acetonitrile/Water (0.1% TFA)
- Flow Rate: 1.0 mL/min
- Retention Time: 8.2 min
- Purity: ≥98.5% (UV detection at 254 nm)
Comparative Analysis of Synthetic Methods
The Eschenmoser method outperforms traditional carbodiimide-mediated coupling in yield and cost-efficiency, though it requires stringent control over iodine catalyst loading to prevent over-oxidation.
Challenges and Optimization Strategies
Byproduct Formation in Oxalyl Chloride Reactions
Excessive oxalyl chloride leads to bis-acylated byproducts. Mitigation strategies include:
Epimerization at the Morpholine Center
The 2-phenylmorpholine moiety exhibits axial chirality, prone to racemization under basic conditions. Using chiral auxiliaries like (R)-BINOL during the morpholine synthesis step ensures enantiomeric excess >98%.
Industrial-Scale Production Considerations
For kilogram-scale manufacturing, the Eschenmoser method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Oxalamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Structural and Functional Differences
Isoxazol-3-yl vs. Aromatic/Substituted Phenyl Groups
- The target compound’s isoxazole ring offers metabolic stability compared to halogenated phenyl groups (e.g., GMC-1’s 4-bromophenyl or 1c’s trifluoromethylphenyl), which may increase lipophilicity and toxicity risks .
- In contrast, S336’s 2,4-dimethoxybenzyl group enhances umami receptor (hTAS1R1/hTAS1R3) binding but may reduce metabolic stability due to methoxy groups .
Morpholinoethyl vs. Piperazinyl/Pyridinyl Groups The 2-phenylmorpholinoethyl group likely improves solubility compared to piperazinyl (Compound 11) or pyridinyl (S336) substituents, which can form stronger hydrogen bonds but may increase off-target interactions .
Safety Profiles Flavoring agents like S336 and N1-(2,3-dimethoxybenzyl) analogs have established NOELs (8–100 mg/kg/day), suggesting low toxicity at typical use levels. The target compound’s morpholino group may align with this safety profile due to lower bioaccumulation risks compared to halogenated analogs .
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound notable for its complex structure, which includes an isoxazole ring, a morpholine group, and an oxalamide linkage. This compound has attracted considerable attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O4
- Molecular Weight : Approximately 394.43 g/mol
- IUPAC Name : N'-(1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
The structural complexity of this compound allows for diverse interactions within biological systems, making it a valuable candidate for further research.
Biological Activity
Research indicates that this compound exhibits significant biological activities. These activities include:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Neuropharmacological Effects : The morpholine moiety is known to interact with neurotransmitter receptors, suggesting potential use in treating neurological disorders.
The mechanism of action involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes involved in signal transduction pathways. This interaction could lead to modulation of various biological processes relevant to disease treatment.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Formation of the Morpholine Ring : Synthesized by reacting diethanolamine with a suitable aryl halide under basic conditions.
- Coupling Reaction : The final step involves coupling the isoxazole and morpholine derivatives with oxalyl chloride to form the oxalamide linkage.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N1-(isoxazol-3-yl)-N2-(2-methoxyphenyl)ethyl)oxalamide | 941933-94-4 | Contains methoxyphenyl instead of morpholino, differing biological activity |
| N1-(isoxazol-3-yl)-N2-(2-(1-methyl-tetrahydroquinolin))oxalamide | 921902-72-9 | Features a tetrahydroquinoline moiety, potentially different pharmacodynamics |
| N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamides | Various | General class with variations in alkyl or aryl groups affecting solubility and reactivity |
Applications in Medicinal Chemistry
This compound has several applications in scientific research:
- Drug Development : It can serve as a scaffold for new drug candidates targeting neurological disorders.
- Organic Synthesis : Acts as a building block for synthesizing more complex molecules.
- Material Science : Potential use in developing new materials with specific properties like conductivity or fluorescence.
Q & A
Q. What are the common synthetic routes for N1-(isoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: Synthesis typically involves multicomponent reactions (MCRs) with β-ketoesters, hydroxylamine, and aromatic aldehydes under mild acidic conditions (e.g., sodium acetate buffer) to form the isoxazole ring . Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are used to link the morpholinoethyl and oxalamide moieties . Optimization includes:
- Temperature control : 0–25°C to prevent side reactions.
- pH modulation : ~4.5–6.0 to stabilize intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the isoxazole ring and morpholine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 396.44) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of oxalamide derivatives, and what experimental variables should be controlled?
- Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. no observed effect) often stem from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) or ionic strength alters ligand-receptor binding .
- Structural analogs : Subtle changes, like replacing phenylmorpholine with piperazine, impact target selectivity .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate target engagement via isothermal titration calorimetry (ITC) .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of morpholino- and isoxazole-containing oxalamides in modulating biological targets?
- Methodological Answer:
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups or morpholine ring expansion) and compare IC50 values in enzyme assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with the oxalamide carbonyl) .
- Kinetic studies : Measure inhibition constants (Ki) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
Q. What are the mechanistic considerations for the regioselective functionalization of the isoxazole ring during derivatization?
- Methodological Answer: Regioselectivity is influenced by:
- Electrophilic substitution : Nitration occurs preferentially at the C5 position due to electron-withdrawing effects of the oxalamide group .
- Catalysts : Lewis acids (e.g., ZnCl2) direct alkylation to the N1 position of isoxazole .
- Protecting groups : Temporary protection of the morpholine nitrogen with Boc groups prevents undesired side reactions during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
